
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is a complex organic compound characterized by its long polyether chain and an oxirane (epoxide) group. This compound is notable for its unique structure, which combines multiple ether linkages with an epoxide ring, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of the oxirane group. The reaction conditions often require the use of catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) to facilitate the polymerization process. The final step involves the epoxidation of the terminal hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of ethylene oxide to a large reactor containing the initiator and catalyst. The reaction is carefully monitored to control the molecular weight distribution of the resulting polyether. The epoxidation step is then carried out in a separate reactor to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and H2O2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Ethers: Produced through nucleophilic substitution reactions.
科学的研究の応用
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyethers and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in the synthesis of biologically active compounds.
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the epoxide group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Epoxy Resins: Contain multiple epoxide groups and are used in coatings and adhesives.
Uniqueness
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is unique due to its combination of a long polyether chain and a terminal epoxide group. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
90578-14-6 |
|---|---|
分子式 |
C32H64O12 |
分子量 |
640.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C32H64O12/c1-2-3-4-5-6-7-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-32-31-44-32/h32H,2-31H2,1H3 |
InChIキー |
QURCHESTSICPHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
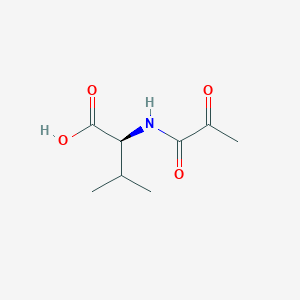
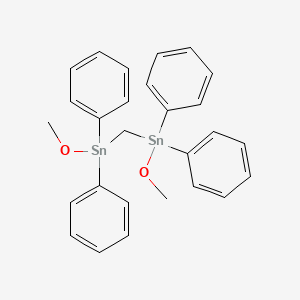
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
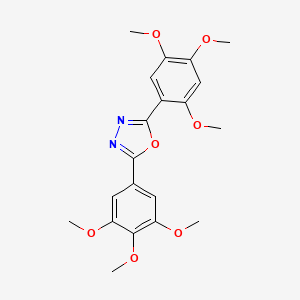
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
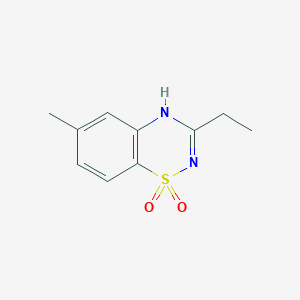
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

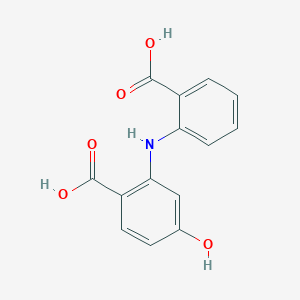

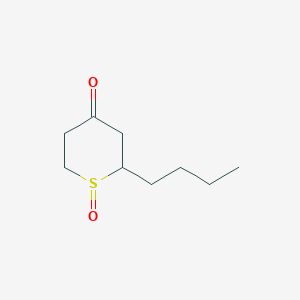
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
